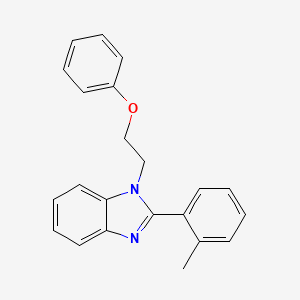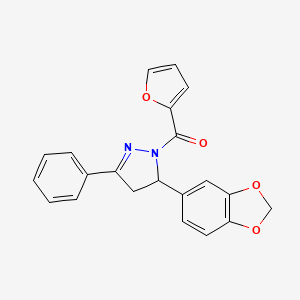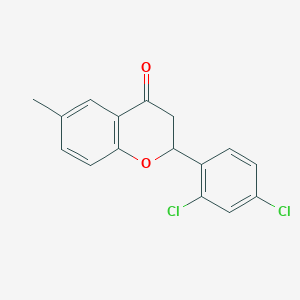
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, also known as 2-Methyl-1-(2-phenoxyethyl)-1H-1,3-benzodiazole, is a synthetic organic compound with potential applications in the field of chemistry and biochemistry. It is a heterocyclic compound, composed of a benzene ring fused with a diazole ring. The compound has been extensively studied due to its interesting chemical and biological properties.
Applications De Recherche Scientifique
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in various fields of science. It has been used as a fluorescent probe for the detection of metal ions, as well as for the detection of DNA and proteins. It has also been studied for its potential applications in the field of organic synthesis, as it can be used as a reagent for the synthesis of various organic compounds. Additionally, 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in medicinal chemistry, as it has been shown to possess anti-inflammatory, antioxidant, and antifungal properties.
Mécanisme D'action
The mechanism of action of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole is not yet fully understood. However, it is believed that the compound may interact with certain proteins or enzymes in the body, resulting in the inhibition of their activity. Additionally, the compound may interact with certain receptors in the body, resulting in the activation of certain signaling pathways.
Biochemical and Physiological Effects
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has been studied for its potential applications in the field of biochemistry and physiology. It has been shown to possess anti-inflammatory, antioxidant, and antifungal properties. Additionally, the compound has been shown to possess cytotoxic activity, and may be effective in the treatment of certain types of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole has several advantages when used in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Additionally, the compound is non-toxic and has a low environmental impact. However, the compound has several limitations when used in laboratory experiments. It is not very stable and can easily decompose, and it is also difficult to store and handle.
Orientations Futures
The potential applications of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole are still being explored. Future research may focus on the development of new methods for the synthesis of the compound, as well as on the further exploration of its biological and physiological effects. Additionally, research may focus on the development of new methods for the detection and quantification of the compound, as well as on the development of new methods for its use in medicinal chemistry. Furthermore, research may focus on the development of new methods for the use of the compound in organic synthesis.
Méthodes De Synthèse
2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole can be synthesized by a variety of methods. One of the most commonly used methods is the reaction of 2-methylphenol and 2-phenoxyethanol in the presence of an acid catalyst. The reaction of these two substrates yields a diazonium salt intermediate, which can be further reacted with a nucleophile to form the desired product. Other methods for the synthesis of 2-(2-methylphenyl)-1-(2-phenoxyethyl)-1H-1,3-benzodiazole(2-phenoxyethyl)-1H-1,3-benzodiazole include the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of an acid catalyst, or the reaction of 2-methylphenyl bromide with 2-phenoxyethanol in the presence of a base catalyst.
Propriétés
IUPAC Name |
2-(2-methylphenyl)-1-(2-phenoxyethyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O/c1-17-9-5-6-12-19(17)22-23-20-13-7-8-14-21(20)24(22)15-16-25-18-10-3-2-4-11-18/h2-14H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMZFNUSLJDVNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3N2CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-phenoxyethyl)-2-(o-tolyl)-1H-benzo[d]imidazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(1-phenylethyl)acetamide](/img/structure/B6478903.png)
![N-tert-butyl-2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B6478908.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6478924.png)
![(2Z)-6-hydroxy-7-[(2-methylpiperidin-1-yl)methyl]-2-[(3-methylthiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478930.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-propylacetamide](/img/structure/B6478935.png)

![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B6478951.png)
![2-methyl-3-phenyl-7-[2-(4-phenylpiperazin-1-yl)ethoxy]-4H-chromen-4-one](/img/structure/B6478964.png)
![2-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B6478965.png)
![(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-6-(2-oxopropoxy)-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6478972.png)
![N-ethyl-3-methyl-N,6-diphenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6478979.png)
![1-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}azepane](/img/structure/B6478981.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxyethyl)acetamide](/img/structure/B6478984.png)
